molecular formula C10H10ClFN2 B3073338 (2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile CAS No. 1017451-92-1

(2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile

Cat. No.: B3073338
CAS No.: 1017451-92-1
M. Wt: 212.65 g/mol
InChI Key: SJDKTUGIDIZNBH-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile (CAS 1017451-92-1) is a valuable chemical intermediate in organic and medicinal chemistry research. With a molecular formula of C 10 H 10 ClFN 2 and a molecular weight of 212.65 g/mol . This acetonitrile derivative is part of a class of compounds explored for the development of novel pharmacologically active molecules . Current scientific research is focused on designing dual-target ligands that act on both μ-opioid (MOR) and dopamine D3 receptors (D3R) for potential use in pain management with reduced abuse liability . Compounds sharing structural features with this compound are investigated as key synthetic precursors or intermediates in these efforts . Researchers utilize this compound in structure-activity relationship (SAR) studies and as a building block for the synthesis of more complex heterocyclic systems, which are prevalent in many approved therapeutic agents . Proper handling is essential; this compound requires the use of appropriate personal protective equipment, including gloves and protective clothing, to prevent skin and eye contact or inhalation . For storage, it is recommended to keep the material at -4°C for short-term (1-2 weeks) or at -20°C for longer preservation (1-2 years) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c1-14(2)9(6-13)10-7(11)4-3-5-8(10)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDKTUGIDIZNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and fluoro substituents on the phenyl ring may participate in nucleophilic aromatic substitution (NAS) under specific catalytic conditions. For example:

  • Palladium-catalyzed cross-coupling : The chlorine atom could act as a leaving group in Suzuki-Miyaura couplings. A study on aryl halides demonstrated nickel-catalyzed coupling with alkyl zinc reagents in DMF at 50°C, achieving yields >80% .

  • Buchwald-Hartwig amination : Substitution of chlorine with amines using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) has been reported for structurally similar compounds .

Key Reaction Conditions

Substitution SiteCatalyst/ReagentsTemperatureYield (Analogous)Reference
Chlorine (C-2)NiCl₂(PPh₃)₂, ZnMe₂50°C~85%
Fluorine (C-6)Pd(OAc)₂, Xantphos100°CNot reported

Nitrile Group Reactivity

The acetonitrile group exhibits electrophilic character, enabling transformations such as:

  • Hydrolysis : Conversion to acetamide or carboxylic acid under acidic/basic conditions. A related study achieved nitrile hydrolysis to amides using H₂SO₄/H₂O at reflux .

  • Reduction : LiAlH₄ reduces nitriles to primary amines. For example, reduction of 5-cyanophthalide derivatives yielded amines in >70% efficiency .

  • Cycloaddition : Reaction with NaN₃ under Huisgen conditions forms tetrazole rings, a reaction validated for nitrile-containing pharmaceuticals .

Representative Transformations

ReactionReagents/ConditionsProductYield (Analogous)Reference
HydrolysisH₂SO₄, H₂O, 100°C(Dimethylamino)acetamide derivative85%
ReductionLiAlH₄, THF, 0°C → reflux(Dimethylamino)ethylamine derivative78%
Tetrazole formationNaN₃, ZnBr₂, DMF, 120°CTetrazole analog65%

Functionalization of the Dimethylamino Group

The tertiary amine can undergo:

  • Oxidation : Formation of N-oxides using peroxides (e.g., tert-butyl hydroperoxide) or Ru catalysts .

  • Alkylation : Quaternization with alkyl halides (e.g., CH₃I) to form ammonium salts, as demonstrated in iron-catalyzed C-H activation studies .

Example Pathway

  • N-Oxide synthesis : Reaction with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C yields stable N-oxides .

Electrophilic Aromatic Substitution (EAS)

Directing Effects

SubstituentPositionReactivity Trend
–CNMetaStrongly deactivating
–Cl/–FMetaModerate deactivating

Metal-Catalyzed C-H Activation

The dimethylamino group may facilitate C-H functionalization adjacent to nitrogen:

  • Iron-catalyzed cyanation : α-C-H bonds in tertiary amines undergo cyanation using Fe(acac)₃ and KCN, as shown in a study achieving 92% yield .

  • Palladium-mediated coupling : Directed C-H arylation at the ortho position of the aryl ring has been reported for similar fluorophenyl systems .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

  • Structure: Shares the 2-chloro-6-fluorophenyl group but replaces the acetonitrile and dimethylamino groups with a rigid indolinone core.
  • Properties: Higher rigidity due to the indolinone ring, reducing conformational flexibility compared to the acetonitrile derivative. Enhanced stability under acidic conditions (pH 1.2–7.4) as demonstrated by in vitro hydrolysis studies . Lower polarity (logP ~3.2 estimated) due to the absence of the polar nitrile group.

4-(Dimethylamino)pyridine (DMAP)

  • Structure: Contains a dimethylamino group but lacks the halogenated phenyl and nitrile moieties.
  • Properties: Strongly basic due to the aromatic pyridine ring, enabling catalytic activity in acylation reactions. Higher water solubility compared to (2-chloro-6-fluorophenyl)(dimethylamino)acetonitrile, attributed to the pyridine nitrogen .

Lumiracoxib

  • Structure : Arylacetic acid derivative with a 2-chloro-6-fluorophenyl group but includes a carboxylic acid instead of nitrile.
  • Properties :
    • Higher aqueous solubility at physiological pH due to ionization of the carboxylic acid.
    • Demonstrated COX-2 selectivity in pharmacological studies, whereas the nitrile group in the target compound may confer different biological interactions .

Physicochemical and Analytical Data Comparison

Property This compound 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one DMAP
Molecular Weight (g/mol) ~238.7 (estimated) 279.7 122.17
logP (estimated) ~2.8 ~3.2 1.2
Aqueous Solubility Low (nitrile group limits solubility) Moderate (enhanced by indolinone oxygen) High (pyridine moiety)
Stability in Buffer Likely pH-sensitive (nitrile hydrolysis risk) Stable at pH 1.2–7.4 Stable in neutral pH

Biological Activity

Introduction

(2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile is an organic compound with the chemical formula C₉H₈ClF₁N₂. It features a unique structure that includes a chloro and a fluorine substituent on a phenyl ring, along with a dimethylamino group attached to an acetonitrile moiety. This compound belongs to the nitrile class, which is known for its diverse applications in medicinal chemistry and materials science. The presence of halogen and nitrogen functionalities suggests significant potential for biological activity.

  • Molecular Formula : C₉H₈ClF₁N₂
  • Molecular Weight : 202.62 g/mol
  • Functional Groups :
    • Chloro group (Cl)
    • Fluoro group (F)
    • Dimethylamino group (N(CH₃)₂)
    • Acetonitrile moiety (C≡N)

Biological Activity Overview

The biological activity of this compound can be assessed through various studies, including its interaction with biological targets, potential therapeutic uses, and toxicity profiles.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Compound NameMIC Values (µM)Activity Type
2-Chloro-5-fluorobenzonitrile4.69 - 22.9Antimicrobial
(4-Fluorophenyl)(dimethylamino)acetonitrile5.64 - 77.38Neuroactive
3-Bromo-4-(dimethylamino)benzonitrile8.33 - 23.15Potential anticancer activity
4-(Trifluoromethyl)aniline13.40 - 137.43Diverse pharmacological activities

These comparisons highlight the unique combination of chlorine and fluorine substituents in this compound, which may confer distinct biological activities not found in other similar compounds.

Potential Therapeutic Applications

Predictive models using computer-aided drug design tools suggest that this compound could have potential therapeutic applications in treating various conditions, including cancer and neurodegenerative diseases.

  • Cancer Treatment :
    • In studies involving renal cell carcinoma xenograft models, compounds structurally related to this compound showed promising results in reducing tumor size and regulating gene expression related to hypoxia-inducible factors (HIFs) .
  • Neurological Disorders :
    • The dimethylamino group suggests potential neuroactivity, which could be explored further for conditions such as depression or anxiety disorders.

Case Studies and Research Findings

A notable study focused on the effects of similar compounds on renal cell carcinoma demonstrated that treatment with these compounds resulted in significant reductions in tumor growth and alterations in gene expression associated with tumor progression . The study utilized various dosages to establish a dose-response relationship, revealing insights into the compound's efficacy.

Toxicity Profile

The toxicity of this compound has been evaluated, indicating harmful effects upon ingestion or skin contact . Understanding the safety profile is essential for further development and application in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-6-fluorophenyl)(dimethylamino)acetonitrile, and what experimental precautions are critical?

  • Methodology : A two-step synthesis is plausible based on analogous nitrile-containing compounds. First, introduce the dimethylamino group via nucleophilic substitution using dimethylamine and a halogenated precursor (e.g., bromo- or chloro-substituted acetonitrile). Second, couple the 2-chloro-6-fluorophenyl moiety using Ullmann or Buchwald-Hartwig coupling under Pd catalysis.
  • Precautions : Use inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediates. Monitor reaction progress via TLC or LC-MS. Store intermediates at 0–6°C to prevent decomposition .
  • Safety : Follow protocols for handling cyanides (e.g., avoid inhalation, use fume hoods) and halogenated aromatics (wear nitrile gloves, safety goggles). Waste must be segregated and disposed via certified agencies .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar nitriles?

  • NMR Analysis :

  • ¹H NMR : Expect a singlet for dimethylamino protons (~δ 2.8–3.2 ppm) and splitting patterns for aromatic protons (J coupling due to Cl/F substitution).
  • ¹³C NMR : The nitrile carbon typically appears at ~115–120 ppm. Fluorine-induced splitting may occur in the aromatic region.
    • IR Analysis : A sharp C≡N stretch near 2240 cm⁻¹ confirms the nitrile group. Compare with reference spectra for chloro-fluorophenyl derivatives .

Q. What solvent systems are optimal for purification via column chromatography?

  • Use a gradient of ethyl acetate/hexane (10–40% EtOAc) for moderate polarity. For higher resolution, add 1–5% MeOH or DCM to improve separation of polar byproducts. Acetonitrile-based systems are unsuitable due to high polarity and boiling point .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino group influence reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The dimethylamino group acts as an electron donor via resonance, activating the nitrile carbon toward nucleophilic attack. Steric hindrance from the dimethyl group may slow reactions at adjacent positions.
  • Experimental Validation : Compare reaction rates with analogs lacking the dimethylamino group (e.g., using kinetic studies in acetonitrile as a polar aprotic solvent). Monitor intermediates via stopped-flow NMR or computational modeling (DFT) .

Q. What strategies resolve contradictions in interpreting mass spectrometry (MS) data for degradation products?

  • Approach :

Perform HRMS to confirm molecular formulas of degradation peaks.

Cross-validate with tandem MS/MS fragmentation patterns.

Use isotope labeling (e.g., ¹⁵N-dimethylamine) to trace cleavage pathways.

  • Case Study : Degradation via hydrolysis of the nitrile to amide can be confirmed by spiking with synthetic amide standards .

Q. How can multivariate optimization improve detection limits in GC-FID analysis of trace impurities?

  • Design : Implement a two-level factorial design to optimize:

  • Column temperature (e.g., 100–150°C).
  • Carrier gas flow rate (1.0–2.0 mL/min).
  • Split ratio (10:1 to 50:1).
    • Outcome : Central composite designs reduce analysis time while maintaining resolution. For acetonitrile-derived impurities, a DB-5MS column with 0.25 µm film thickness is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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